REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[I:11]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1>[F:1][C:2]1[C:9]([I:11])=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4|
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Name
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2,2,6,6-tetramethyl-4-piperidine
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Quantity
|
550 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
N-Butyl lithium
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Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
Na2S2O3
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Type
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CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature below −70° C
|
Type
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ADDITION
|
Details
|
After addition
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −80° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining temperature below −70° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed to −50° C.
|
Type
|
STIRRING
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Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was re-cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −70° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified under silica gel (60-120) column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1I)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |